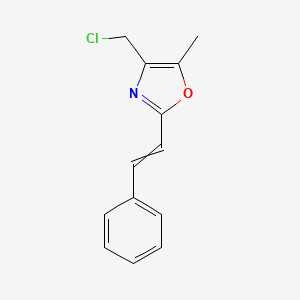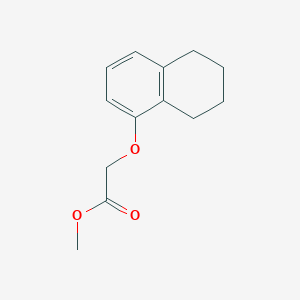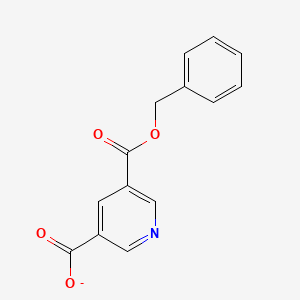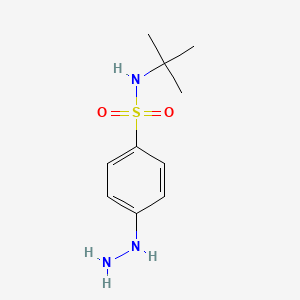
N-tert-butyl-4-hydrazinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-hydrazinylbenzenesulfonamide: is an organic compound with the molecular formula C10H17N3O2S It is a derivative of benzenesulfonamide, featuring a hydrazine group and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with tert-butylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-butyl-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-tert-butyl-4-hydrazinylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinobenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.
N-tert-butyl-4-aminobenzenesulfonamide: Contains an amine group instead of a hydrazine group, leading to different reactivity.
N-tert-butyl-4-hydroxybenzenesulfonamide:
Uniqueness: N-tert-butyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both the hydrazine and tert-butyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H17N3O2S |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
N-tert-butyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-6-4-8(12-11)5-7-9/h4-7,12-13H,11H2,1-3H3 |
InChI-Schlüssel |
CPUKGJUJJDMOQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


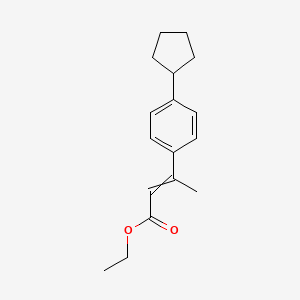
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)
![3-[(3,4-Diaminophenyl)sulfanyl]propanenitrile](/img/structure/B8619629.png)
![2-[1-(Triphenylmethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B8619634.png)
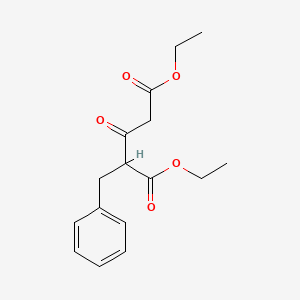
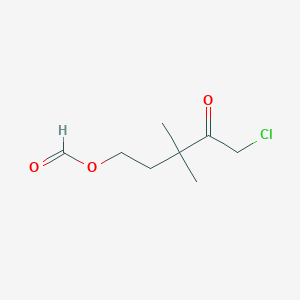
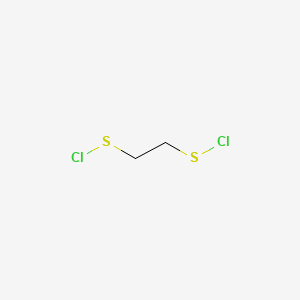
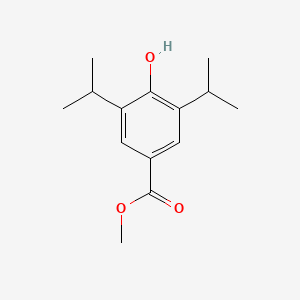
![5-Methyl-7-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8619691.png)
